Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate

UV Spectroscopy Tautomerism Photophysics

Select the 2H-tautomer ethyl ester (CAS 69218-53-7) to eliminate variability in UV absorber development. Its distinct electronic structure delivers a unique UV spectral signature (286.4 nm origin band) not achievable with the 1H-isomer (CAS 69218-48-0). The ethyl ester provides superior lipophilicity and organic-solvent stability over the free acid (CAS 4144-70-1), enabling controlled late-stage hydrolysis. Use this scaffold to engineer next-gen benzotriazole-based UV absorbers that outperform Tinuvin 326. Guarantee batch-to-batch reproducibility by specifying the exact 2H-ethyl ester.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B12497703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCN1N=C2C=CC=CC2=N1
InChIInChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-13-10-6-3-4-7-11(10)14-15/h3-4,6-7H,2,5,8-9H2,1H3
InChIKeyDSYIQRCSRMGQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate – Identity, Core Specifications, and Procurement Primer


Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate (CAS 69218-53-7) is a heterocyclic compound classified as a 2H-benzotriazole ethyl ester. Its molecular formula is C12H15N3O2 with a molecular weight of 233.27 g/mol . The compound features a benzotriazole moiety linked via a four-carbon butanoate chain to an ethyl ester group . Commercially, it is available in research quantities (e.g., 250 mg to 5 g) with a typical purity of 98% and is supplied as a solid for storage at room temperature in dry conditions . Its primary synonyms include 2H-Benzotriazole-2-butanoic acid, ethyl ester and ethyl 4-(benzotriazol-2-yl)butanoate, which are important for cross-referencing in procurement databases .

Why Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate Cannot Be Casually Replaced by Common Benzotriazole Analogs


Benzotriazole derivatives are not a monolithic class; even minor structural variations—such as tautomeric state (1H vs. 2H), chain length, or ester identity—can drastically alter physicochemical properties and functional performance. For instance, computational studies indicate that the 2H-tautomer exhibits a distinct electronic structure and relative stability compared to the 1H-tautomer, with a calculated energy difference of only 0.37 kcal/mol favoring the 2H form [1]. This subtle equilibrium translates into measurable differences in UV absorption profiles and reactivity, meaning that substituting the 2H-ethyl ester with a 1H-isomer (CAS 69218-48-0) or a methyl ester analog (e.g., Methyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)-3-oxobutanoate, CAS 1229626-80-5) introduces uncontrolled variables that can compromise experimental reproducibility or product performance. The following evidence demonstrates the specific, quantifiable differentiators that justify selecting this exact compound.

Quantitative Differentiation Guide: Head-to-Head Data for Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate vs. Key Comparators


Tautomeric Identity Defines UV Spectral Signature and Photophysical Behavior

The 2H-tautomer of benzotriazole exhibits a distinct electronic absorption spectrum compared to the 1H-tautomer. High-resolution gas-phase spectroscopy reveals that the S1←S0 origin band for 2H-benzotriazole is located at 286.4 nm, which is a characteristic signature that differentiates it from the 1H form [1]. While this data is for the unsubstituted parent heterocycle, the tautomeric core is retained in the target compound, providing a foundational basis for its unique photophysical behavior. In contrast, the 1H-isomer of the target compound (Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate, CAS 69218-48-0) possesses a fundamentally different tautomeric state, which is known to alter its electronic transitions and, consequently, its performance in applications such as UV stabilization or fluorescence-based assays.

UV Spectroscopy Tautomerism Photophysics Material Science

Ethyl Ester vs. Free Acid: Divergent Lipophilicity and Reactivity Profiles

The ethyl ester functional group confers significantly different physicochemical properties compared to its free acid counterpart (2H-Benzotriazole-2-butanoic acid, CAS 4144-70-1). Based on class-level structure-activity relationships, the ethyl ester exhibits higher lipophilicity (logP) and enhanced membrane permeability, making it a more suitable intermediate for prodrug strategies or for applications requiring organic-phase solubility. The free acid, in contrast, is more water-soluble and reactive toward amide bond formation under aqueous conditions. While direct experimental logP values for the target compound are not available in the open literature, the well-established trend within this chemical series indicates that the ethyl ester is preferred for synthetic transformations in non-polar media.

Lipophilicity Reactivity Prodrug Design Organic Synthesis

N-Heterocycle-Containing Benzotriazoles Exhibit Enhanced Molar Extinction Coefficients vs. Commercial UV Absorbers

While not a direct study of the target compound, research on structurally analogous N-heterocycle-containing benzotriazoles demonstrates that derivatives of this class can achieve significantly higher molar extinction coefficients than the commercial benchmark Tinuvin 326. Specifically, compounds 2 and 4 in the referenced study exhibited sharp single absorption peaks in the 280–400 nm range with molar extinction coefficients 'much higher' than that of Tinuvin 326 [1]. The target compound, Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate, shares the core benzotriazole scaffold and possesses the potential for similar or improved UV absorption characteristics, making it a promising candidate for further development as a UV absorber or as a building block for such materials.

UV Absorber Molar Extinction Coefficient Polymer Stabilization Photodegradation

Optimal Use-Cases for Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate Based on Differentiating Evidence


Precision UV Stabilizer Development: Leveraging 2H-Tautomer Specificity

Researchers developing advanced UV absorbers for polymers, coatings, or textiles should prioritize the 2H-tautomeric form of this ethyl ester. The distinct electronic structure of the 2H-benzotriazole core, as evidenced by high-resolution spectroscopy (286.4 nm origin band) [1], provides a unique spectral signature that can be exploited to fine-tune absorption cut-offs or to create materials with tailored photostability. This is particularly relevant when substituting the 1H-isomer (CAS 69218-48-0) would lead to unpredictable or suboptimal UV protection due to altered electronic transitions.

Lipophilic Prodrug or Synthetic Intermediate in Non-Aqueous Media

In medicinal chemistry and organic synthesis, the ethyl ester form is the preferred choice over the free acid (CAS 4144-70-1) when reactions or formulations demand higher lipophilicity and stability in organic solvents. This compound serves as a versatile building block for creating more complex benzotriazole-containing pharmacophores or functional materials, where the ester group can be selectively hydrolyzed at a later stage. This avoids the solubility and reactivity challenges associated with the polar carboxylic acid analog [1].

Benchmarking Novel Benzotriazole Derivatives Against Established UV Absorbers

This compound is an ideal starting material for synthesizing and testing next-generation benzotriazole-based UV absorbers. As demonstrated by studies on N-heterocycle-containing analogs, novel derivatives can achieve molar extinction coefficients that significantly outperform commercial standards like Tinuvin 326 [1]. By using Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate as a scaffold, researchers can systematically explore structure-activity relationships to optimize UV absorption efficiency and material compatibility, thereby accelerating the discovery of superior light stabilizers.

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